11-(4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-296968 is a small molecule drug initially developed by Sanofi SA. It is a selective inhibitor of the sodium/calcium exchanger 1 (NCX1), which plays a crucial role in calcium homeostasis in cardiac cells. This compound has shown potential in improving cardiac function and restoring sympathovagal balance in heart failure models .
Métodos De Preparación
The synthetic routes and reaction conditions for WAY-296968 are not widely published. typical preparation methods for similar small molecule drugs involve multi-step organic synthesis, including the formation of key intermediates, followed by purification and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
WAY-296968, like other small molecule drugs, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
WAY-296968 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure. By inhibiting the sodium/calcium exchanger 1, it helps normalize calcium handling in cardiac cells, thereby improving cardiac contractility and reducing arrhythmias . Additionally, its antiarrhythmic properties have been demonstrated in various in vitro and in vivo models, making it a promising candidate for further clinical development .
Mecanismo De Acción
WAY-296968 exerts its effects by selectively inhibiting the sodium/calcium exchanger 1 (NCX1). In failing hearts, overactivity of NCX1 leads to calcium depletion, resulting in contractile dysfunction. By inhibiting NCX1, WAY-296968 helps restore calcium balance, improve cardiac contractility, and reduce afterdepolarization-related arrhythmias . This mechanism involves the normalization of calcium mishandling and the restoration of sympathovagal balance and baroreflex sensitivity .
Comparación Con Compuestos Similares
WAY-296968 is unique in its selective inhibition of the sodium/calcium exchanger 1. Similar compounds include other NCX1 inhibitors, such as SEA0400 and KB-R7943. WAY-296968 has shown superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
6-(4-oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c31-24-15-18(17-8-2-1-3-9-17)14-23-26(24)27(30-22-12-6-5-11-21(22)29-23)20-16-33-25-13-7-4-10-19(25)28(20)32/h1-13,16,18,27,29-30H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOCULDYZFJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=COC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.